4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with fluorinated reagents under controlled conditions. One common method includes the use of fluorinated alcohols and nitriles in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
Major products formed from these reactions include various morpholine derivatives with altered functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biochemical effects. Pathways involved include inhibition of enzyme activity and modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxypropyl)morpholine: Similar in structure but lacks the fluorine atom, resulting in different reactivity and selectivity.
3-Fluoro-2-(4-morpholino)pyridine: Another fluorinated compound with distinct applications in chemical synthesis.
Uniqueness
4-(3-Fluoro-2-hydroxypropyl)morpholine-2-carbonitrile stands out due to its unique combination of a fluorine atom and a morpholine ring, providing enhanced reactivity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C8H13FN2O2 |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-(3-fluoro-2-hydroxypropyl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C8H13FN2O2/c9-3-7(12)5-11-1-2-13-8(4-10)6-11/h7-8,12H,1-3,5-6H2 |
InChI Key |
IIFCYVBQXZPSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(CF)O)C#N |
Origin of Product |
United States |
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